1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of furan, thiophene, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan derivative: Starting with 2,5-dimethylfuran, a suitable alkylation reaction introduces the 3-hydroxypropyl group.
Thiophene derivative preparation: Thiophene is functionalized with a methyl group at the 2-position.
Urea formation: The final step involves the reaction of the furan and thiophene derivatives with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: Functional groups on the furan and thiophene rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea group may produce corresponding amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the urea group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)amide: Similar structure but with an amide group instead of a urea group.
Uniqueness
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of furan, thiophene, and urea functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10-8-13(11(2)20-10)14(18)5-6-16-15(19)17-9-12-4-3-7-21-12/h3-4,7-8,14,18H,5-6,9H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLBLCHWTIPVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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